

Application Notes and Protocols for In Vivo Imaging with AMG131-Related Compounds

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Compound of Interest

Compound Name: AMG131

Cat. No.: B1664859

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Disclaimer: The following application notes and protocols are a generalized guide based on established methodologies for the in vivo imaging of small molecule drugs. To date, there is a lack of published literature specifically detailing the use of **AMG131** or its direct derivatives as in vivo imaging agents. Therefore, these protocols are provided as a template for researchers and drug development professionals to design and implement such studies with a hypothetical **AMG131**-based imaging probe.

Introduction

AMG131 (also known as INT131) is a potent and selective peroxisome proliferator-activated receptor-gamma (PPAR γ) modulator.^{[1][2]} It is a non-thiazolidinedione (TZD) compound that has been investigated for the treatment of type 2 diabetes mellitus.^[2] PPAR γ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity.^{[3][4]} ^[5] Given the importance of PPAR γ in various physiological and pathological processes, the ability to visualize its expression and engagement in real-time in vivo would be a valuable tool for research and drug development.

This document outlines the principles and hypothetical protocols for the use of **AMG131**-related compounds as probes for in vivo imaging. Two primary imaging modalities are considered:

- **Fluorescence Imaging:** Utilizing an **AMG131** analog conjugated to a near-infrared (NIR) fluorescent dye.

- Positron Emission Tomography (PET): Employing an **AMG131** analog labeled with a positron-emitting radionuclide.

These techniques could enable non-invasive, longitudinal assessment of PPAR γ distribution, target engagement of therapeutic agents, and pharmacodynamic responses in preclinical models of disease.

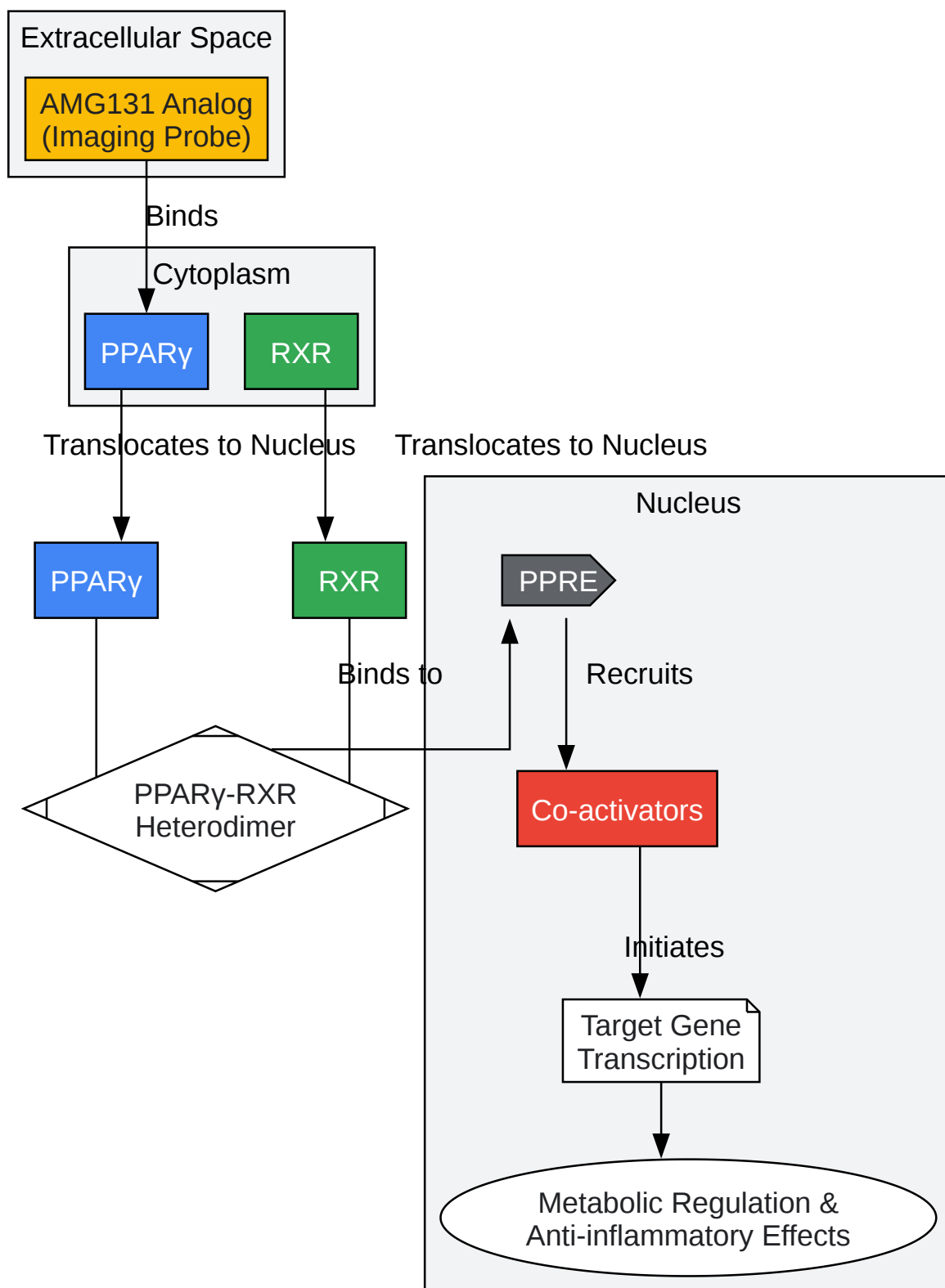
Quantitative Data Summary

The following table summarizes key quantitative data for **AMG131**, which is crucial for understanding its interaction with its target, PPAR γ . This information is foundational for the development of an effective imaging agent based on its scaffold.

| Parameter | Value | Species/System | Description | Reference |
|---|------------------|---|--|-----------|
| Binding Affinity (K _i) | ~10 nM | Recombinant Human PPAR _γ | The dissociation constant for AMG131 binding to PPAR _γ , indicating high-affinity interaction. | [1] |
| Co-activator Recruitment (EC ₅₀) | 0.004 μM (4 nM) | In vitro assay with DRIP-205 | The effective concentration to achieve 50% of maximal recruitment of the PPAR _γ co-activator DRIP-205. This was approximately 25% of the level seen with rosiglitazone. | [6] |
| Co-activator Displacement (IC ₅₀) | 0.015 μM (15 nM) | In vitro assay with DRIP-205 | The concentration at which AMG131 displaces 50% of DRIP-205 in the presence of 1 μM rosiglitazone. | [6] |
| Selectivity | >1000-fold | Human PPAR _α , PPAR _δ | AMG131 shows high selectivity for PPAR _γ over other PPAR isoforms. | [1] |

Signaling Pathway

AMG131 functions by binding to and modulating the activity of PPAR γ . Upon ligand binding, PPAR γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent regulation of gene transcription. This pathway influences glucose and lipid metabolism, as well as inflammatory responses.^{[5][7][8]}

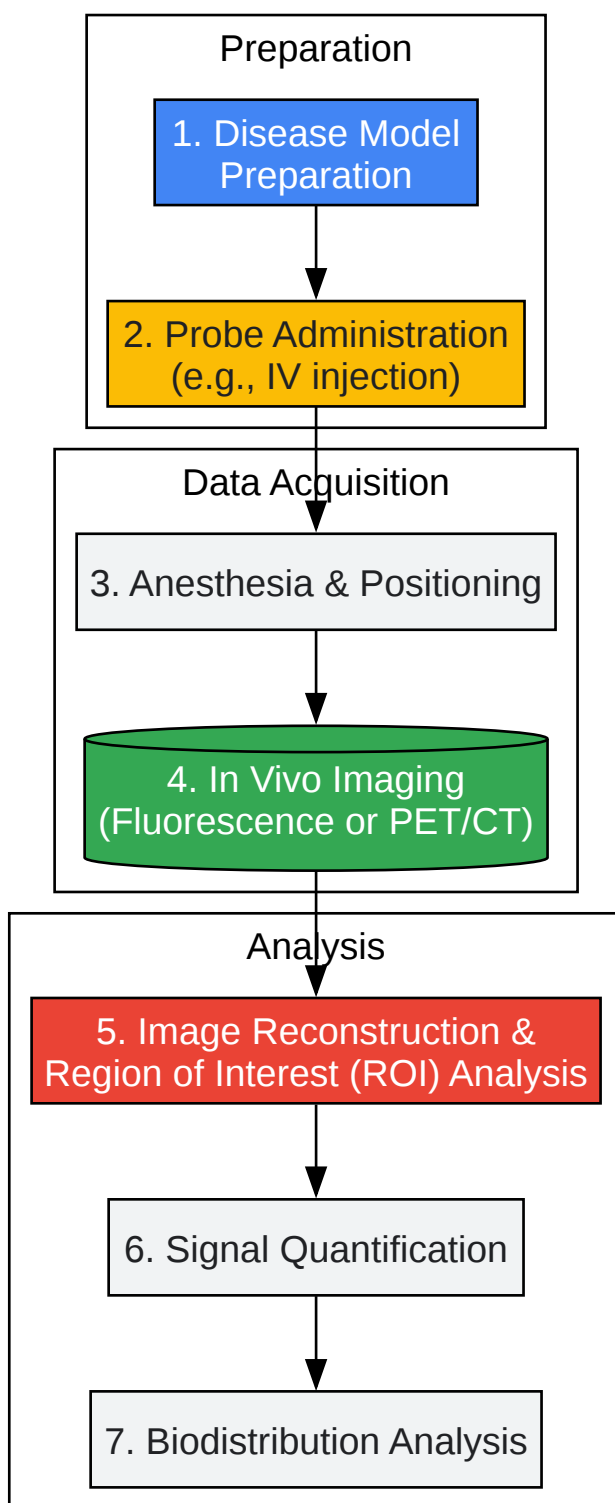


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AMG131-PPAR γ Signaling Pathway

Experimental Workflow for In Vivo Imaging

The general workflow for performing an in vivo imaging study with a hypothetical **AMG131**-based probe involves several key stages, from animal model preparation to data analysis. This process is designed to be longitudinal, allowing for repeated measurements in the same animal over time.



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Generalized In Vivo Imaging Workflow

Protocols

Protocol 1: In Vivo Fluorescence Imaging with a NIR-Labeled **AMG131** Analog

This protocol describes a generalized procedure for non-invasive imaging of PPAR γ distribution using a near-infrared fluorescent (NIRF) dye-conjugated **AMG131** analog. NIRF imaging offers good tissue penetration and low autofluorescence.^[1]

A. Materials

- Imaging Probe: **AMG131**-NIRF conjugate (e.g., conjugated to Cy7 or IRDye 800CW).
- Animal Model: Mouse model relevant to the research question (e.g., db/db mice for diabetes studies, or xenograft model with tumors expressing high levels of PPAR γ).
- Anesthesia: Isoflurane with an induction chamber and nose cone delivery system.
- Imaging System: In vivo fluorescence imaging system equipped with appropriate excitation and emission filters for the chosen NIRF dye.
- Vehicle: Sterile saline or other appropriate vehicle for probe administration.
- Syringes and needles for intravenous (tail vein) injection.

B. Experimental Procedure

- Animal Preparation:
 - Acclimatize animals to the housing conditions for at least one week prior to the experiment.
 - To reduce autofluorescence from fur, shave the area of interest (e.g., abdomen, tumor site) 24 hours before imaging.
 - If necessary, provide a low-fluorescence diet for one week prior to imaging to reduce background signal from the gastrointestinal tract.

- Probe Administration:
 - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
 - Secure the mouse in a restrainer and administer a predetermined dose of the **AMG131**-NIRF probe via tail vein injection. The optimal dose should be determined empirically (typically in the range of 1-10 nmol per mouse).
 - Include a control group injected with vehicle only.
- Image Acquisition:
 - Immediately after injection, transfer the anesthetized mouse to the imaging chamber of the in vivo fluorescence imaging system.
 - Acquire a baseline image (Time 0).
 - Perform longitudinal imaging at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal time for target accumulation and background clearance.
 - For each time point, acquire both a white light (photographic) image and a fluorescence image using the appropriate filter set.
- Data Analysis:
 - Using the system's analysis software, draw Regions of Interest (ROIs) over the target tissue (e.g., tumor, liver) and a background region (e.g., non-target muscle).
 - Quantify the average fluorescence intensity (or radiant efficiency) within each ROI.
 - Calculate the target-to-background ratio for each time point to assess the specificity of the signal.
 - For terminal studies, organs can be harvested for ex vivo imaging to confirm the in vivo signal distribution.

Protocol 2: In Vivo PET Imaging with a Radiolabeled AMG131 Analog

This protocol outlines a general method for quantitative in vivo imaging of PPAR γ using an **AMG131** analog labeled with a positron emitter, such as Fluorine-18 (^{18}F AMG131). PET offers high sensitivity and quantitative accuracy.[\[9\]](#)[\[10\]](#)[\[11\]](#)

A. Materials

- Radiotracer: ^{18}F AMG131, synthesized and purified under sterile conditions.
- Animal Model: As described in Protocol 1.
- Anesthesia: Isoflurane.
- Imaging System: Small-animal PET/CT scanner. The CT component provides anatomical co-registration.
- Vehicle: Sterile saline for injection.
- Syringes and needles for intravenous injection.

B. Experimental Procedure

- Animal Preparation:
 - Fast animals for 4-6 hours prior to radiotracer injection to reduce metabolic variability, but allow access to water.
 - Maintain the animal's body temperature using a heating pad throughout the procedure.
- Radiotracer Administration:
 - Anesthetize the mouse with isoflurane.
 - Administer a bolus injection of ^{18}F AMG131 (typically 3.7-7.4 MBq or 100-200 μCi) via the tail vein.

- For blocking studies to confirm target specificity, a separate cohort of animals can be pre-treated with a high dose of non-radiolabeled **AMG131** (or another PPAR γ ligand) 30-60 minutes prior to the radiotracer injection.
- PET/CT Imaging:
 - Position the anesthetized animal in the center of the scanner's field of view.
 - Perform a CT scan for anatomical localization and attenuation correction (typically 5-10 minutes).
 - Immediately following the CT scan, acquire a dynamic or static PET scan. A dynamic scan (e.g., 60 minutes) starting at the time of injection can provide kinetic information. A static scan is typically performed at a time point of optimal target-to-background ratio, determined from pilot studies (e.g., 60-90 minutes post-injection).
- Image Reconstruction and Analysis:
 - Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and radioactive decay.
 - Co-register the PET and CT images.
 - Using analysis software, draw 3D ROIs (or Volumes of Interest, VOIs) over target organs identified on the CT scan.
 - Calculate the radioactivity concentration (Bq/mL) within each VOI.
 - Express the uptake as the percentage of injected dose per gram of tissue (%ID/g), assuming a tissue density of 1 g/mL.
 - Compare the %ID/g in target tissues between the baseline and blocking study groups to confirm specific binding to PPAR γ .

These generalized protocols provide a starting point for developing in vivo imaging studies with **AMG131**-related compounds. Optimization of probe synthesis, dosage, and imaging time points will be necessary for specific applications and animal models.

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